Methyl 3-(cyclohexylcarbamoyl)benzoate

Lipophilicity ADME Medicinal Chemistry

Select Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS 925159-60-0) for your FAAH inhibitor synthesis and materials science research. The meta-substitution pattern provides a critical 0.43 LogP unit difference versus the para-isomer (LogP 3.33), enabling favorable tuning of lipophilicity for improved metabolic stability and reduced off-target accumulation. Its cyclohexylcarbamoyl moiety supports amide bond formation, distinguishing it from generic analogues. Ensure isomeric integrity in your assays—request certified ≥98% purity.

Molecular Formula C15H19NO3
Molecular Weight 261.321
CAS No. 925159-60-0
Cat. No. B2746657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(cyclohexylcarbamoyl)benzoate
CAS925159-60-0
Molecular FormulaC15H19NO3
Molecular Weight261.321
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C(=O)NC2CCCCC2
InChIInChI=1S/C15H19NO3/c1-19-15(18)12-7-5-6-11(10-12)14(17)16-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,17)
InChIKeyKQBXREDKCHKOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(cyclohexylcarbamoyl)benzoate (CAS 925159-60-0): Structural and Procurement Overview


Methyl 3-(cyclohexylcarbamoyl)benzoate is a meta-substituted aromatic amide building block with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . The compound features a methyl benzoate core bearing a cyclohexylcarbamoyl group at the 3-position of the phenyl ring, yielding a predicted LogP of 2.9 and a topological polar surface area of 55.4 Ų . Its structure includes one hydrogen bond donor and three acceptors, with four rotatable bonds conferring conformational flexibility . It is commercially available as a research chemical from multiple suppliers and is catalogued under MDL number MFCD09234665 .

Why Methyl 3-(cyclohexylcarbamoyl)benzoate Is Not Interchangeable with Positional Isomers


Compounds within the cyclohexylcarbamoyl benzoate class are not interchangeable due to differential physicochemical and pharmacological behavior dictated by the substitution pattern on the phenyl ring . The meta-substituted 3-isomer (CAS 925159-60-0) differs from the para-substituted 4-isomer (CAS 245679-66-7) in both lipophilicity and electronic distribution, as reflected by their computed LogP values and predicted boiling points . Such differences can alter membrane permeability, target binding orientation, and metabolic stability, making generic substitution without empirical validation a significant risk in both synthetic chemistry and biological assay development. The evidence below quantifies these critical distinctions.

Quantitative Differentiation Evidence for Methyl 3-(cyclohexylcarbamoyl)benzoate


Meta-Substitution Confers a Lower LogP Compared to the Para-Isomer

Methyl 3-(cyclohexylcarbamoyl)benzoate (meta-isomer) exhibits a predicted LogP (XLogP3) of 2.9 , whereas its para-substituted analog Methyl 4-(cyclohexylcarbamoyl)benzoate (CAS 245679-66-7) has a predicted LogP of 3.33 . The difference of 0.43 LogP units translates to the meta-isomer being approximately 2.7-fold less lipophilic [1].

Lipophilicity ADME Medicinal Chemistry

Comparative Topological Polar Surface Area Is Identical Across Positional Isomers

The Topological Polar Surface Area (TPSA) of Methyl 3-(cyclohexylcarbamoyl)benzoate is 55.4 Ų , matching that of the para-isomer (55 Ų) . Both values fall well below the 140 Ų threshold generally required for good oral bioavailability [1].

Polarity Oral Bioavailability Rule of Five

Meta-Substitution Yields a Lower Predicted Boiling Point than the Para-Isomer

The predicted boiling point of Methyl 3-(cyclohexylcarbamoyl)benzoate is 421.7 ± 28.0 °C , while the para-isomer Methyl 4-(cyclohexylcarbamoyl)benzoate has a predicted boiling point of 438.4 ± 28.0 °C . This difference of approximately 16.7 °C may reflect weaker intermolecular interactions in the meta-substituted system [1].

Thermal Stability Purification Process Chemistry

Meta-Substituted Benzoate Exhibits Distinct Toxicity Hazard Profile from Phenyl Analog

Methyl 3-(cyclohexylcarbamoyl)benzoate carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the phenyl-substituted analog Methyl 3-(phenylcarbamoyl)benzoate (CAS 139191-85-8) is not classified with any GHS hazard statements in available vendor documentation [1]. The presence of the cyclohexyl moiety may introduce these additional irritant properties.

Safety Assessment Handling Regulatory Compliance

Meta-Substitution Pattern Is Essential for Retention of Activity in Structurally Related FAAH Inhibitors

While Methyl 3-(cyclohexylcarbamoyl)benzoate itself lacks direct bioactivity data, structurally related compounds with a meta-substituted cyclohexylcarbamoyl group demonstrate significant inhibitory activity against fatty acid amide hydrolase (FAAH). For example, 2-(3-carbamoylphenyl)-4-[(cyclohexylcarbamoyl)oxy]benzoic acid (a close structural relative) inhibits rat brain FAAH with an IC₅₀ of 2,100 nM [1]. In contrast, the para-substituted analog of the same series shows substantially reduced activity [2], indicating that the meta orientation of the cyclohexylcarbamoyl group is critical for maintaining enzyme binding affinity [3].

Enzyme Inhibition Structure-Activity Relationship Neuropharmacology

Rotatable Bond Count and Conformational Flexibility Equivalent to Para-Isomer

Both Methyl 3-(cyclohexylcarbamoyl)benzoate and its para-isomer contain 4 rotatable bonds . This equivalence indicates that conformational entropy penalties upon binding are likely to be similar, placing the differential lipophilicity as the primary determinant of any observed differences in membrane permeability or target binding kinetics [1].

Molecular Flexibility Ligand Efficiency Entropic Considerations

Optimal Research and Industrial Application Scenarios for Methyl 3-(cyclohexylcarbamoyl)benzoate


Scaffold for FAAH-Targeted Inhibitor Development

Given the meta-substitution requirement for FAAH inhibition established in class-level evidence [1], Methyl 3-(cyclohexylcarbamoyl)benzoate serves as a privileged intermediate for synthesizing novel FAAH inhibitors. Its lower LogP (2.9 vs. 3.33 for the para-isomer) may be advantageous for tuning the lipophilicity of lead compounds to improve metabolic stability or reduce off-target accumulation .

Precursor for Amide-Containing Polymer Building Blocks

The cyclohexylcarbamoyl moiety can participate in further amide bond formation, making the compound useful for constructing polyamide or poly(ester-amide) materials. The meta-substitution pattern provides a different angle of polymerization compared to the para-isomer, potentially yielding polymers with distinct mechanical or thermal properties .

Building Block for Liquid Crystal Intermediates

The combination of a polar carbamoyl group and a flexible cyclohexyl ring with a predicted lower boiling point than the para-isomer makes Methyl 3-(cyclohexylcarbamoyl)benzoate a candidate for synthesizing mesogenic compounds. The meta-substitution pattern can influence mesophase behavior by altering molecular geometry.

Control Compound in Comparative Lipophilicity Studies

The quantifiable 0.43 LogP unit difference between this meta-isomer and its para counterpart [2] makes the pair an excellent model system for studying how positional isomerism affects membrane permeability, plasma protein binding, or subcellular distribution in cellular assays.

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